molecular formula C20H16N2O3S B286277 1,3-dimethyl-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

1,3-dimethyl-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B286277
M. Wt: 364.4 g/mol
InChI Key: YSSOJKRWTOUXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound with potential applications in scientific research. This compound is also known as DMTDHP and has been synthesized through various methods. The synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of DMTDHP will be discussed in

Mechanism of Action

The mechanism of action of DMTDHP is not fully understood. However, studies have suggested that this compound may exert its antitumor activity through the inhibition of topoisomerase IIα, an enzyme involved in DNA replication and repair. DMTDHP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMTDHP has been shown to exhibit antitumor and antimicrobial activity. Studies have also suggested that this compound may have potential as an anti-inflammatory agent. DMTDHP has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.

Advantages and Limitations for Lab Experiments

DMTDHP has several advantages for lab experiments. This compound is relatively easy to synthesize and has been shown to exhibit potent antitumor and antimicrobial activity. However, there are also limitations to using DMTDHP in lab experiments. This compound has not been extensively studied, and its mechanism of action is not fully understood. Additionally, DMTDHP may exhibit cytotoxicity towards normal cells, which could limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of DMTDHP. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Studies could also investigate the potential of DMTDHP as an anti-inflammatory agent and its effects on other cellular pathways. Additionally, further studies could investigate the potential of DMTDHP as a scaffold for the development of new anticancer and antimicrobial agents.
Conclusion:
In conclusion, DMTDHP is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been shown to exhibit antitumor and antimicrobial activity. Further research is needed to fully understand the mechanism of action of DMTDHP and its potential as a therapeutic agent. The study of DMTDHP could lead to the development of new anticancer and antimicrobial agents.

Synthesis Methods

DMTDHP can be synthesized through various methods, including the reaction of 2-(prop-2-yn-1-yloxy)naphthalene-1-carbaldehyde with 1,3-dimethylbarbituric acid and thiourea in the presence of acetic acid and ethanol. The reaction mixture is heated at 80°C for several hours, and the resulting product is purified through recrystallization. Other methods of synthesis include the reaction of 2-(prop-2-yn-1-yloxy)naphthalene-1-carbaldehyde with 1,3-dimethylbarbituric acid in the presence of ammonium acetate and acetic acid.

Scientific Research Applications

DMTDHP has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity and has been studied as a potential anticancer agent. DMTDHP has also been investigated for its potential as an antimicrobial agent and has been shown to exhibit activity against various microorganisms.

properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

1,3-dimethyl-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C20H16N2O3S/c1-4-11-25-17-10-9-13-7-5-6-8-14(13)15(17)12-16-18(23)21(2)20(26)22(3)19(16)24/h1,5-10,12H,11H2,2-3H3

InChI Key

YSSOJKRWTOUXSI-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC#C)C(=O)N(C1=S)C

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC#C)C(=O)N(C1=S)C

Origin of Product

United States

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